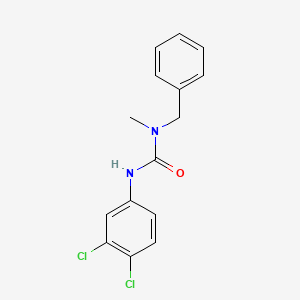
1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea is a synthetic compound belonging to the class of phenylurea derivativesThe compound’s molecular formula is C14H12Cl2N2O, and it has a molecular weight of 295.16 g/mol .
Métodos De Preparación
The synthesis of 1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichlorophenyl isocyanate with benzylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer’s disease.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
1-Benzyl-3-(3,4-dichlorophenyl)-1-methylurea can be compared with other phenylurea derivatives, such as:
- 1-Benzyl-3-(2,3-dichlorophenyl)urea
- 1-Benzyl-3-(2,4-dichlorophenyl)urea
- 1-Benzyl-3-(2,6-dichlorophenyl)urea
- 1-Benzyl-3-(2,5-dichlorophenyl)urea
These compounds share similar chemical structures but differ in the positions of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
73355-66-5 |
|---|---|
Fórmula molecular |
C15H14Cl2N2O |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
1-benzyl-3-(3,4-dichlorophenyl)-1-methylurea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(10-11-5-3-2-4-6-11)15(20)18-12-7-8-13(16)14(17)9-12/h2-9H,10H2,1H3,(H,18,20) |
Clave InChI |
BPUNHRDHFGRLOS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




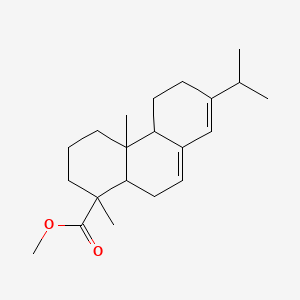

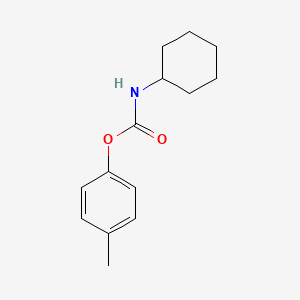
![N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11956562.png)

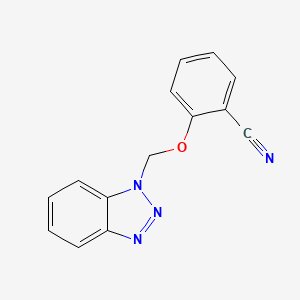
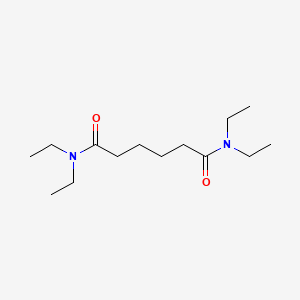
![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
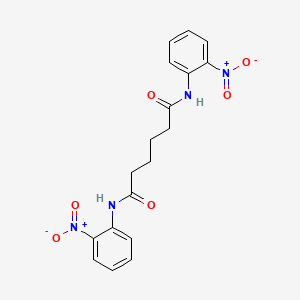
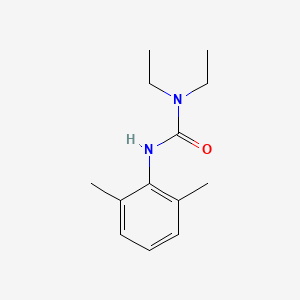

![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
